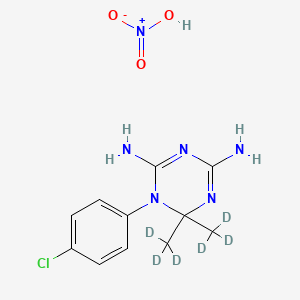
Cycloguanil (D6 Nitrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloguanil (D6 Nitrate) is a deuterium-labeled derivative of Cycloguanil, which is a dihydrofolate reductase inhibitor. This compound is primarily used in scientific research and is known for its role in inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloguanil (D6 Nitrate) involves the reaction between 4-chloroaniline and dicyandiamide (2-cyanoguanidine) to form 4-chlorophenylbiguanide. This intermediate is then condensed with acetone to produce Cycloguanil. The deuterium-labeled version, Cycloguanil (D6 Nitrate), is synthesized by incorporating deuterium atoms into the structure .
Industrial Production Methods
Industrial production of Cycloguanil (D6 Nitrate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Cycloguanil (D6 Nitrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cycloguanil (D6 Nitrate) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cycloguanil (D6 Nitrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in studies involving enzyme inhibition, particularly dihydrofolate reductase.
Medicine: Investigated for its potential use in developing new antimalarial drugs and other therapeutic agents.
Industry: Utilized in the production of isotope-labeled compounds for various industrial applications .
Mechanism of Action
Cycloguanil (D6 Nitrate) exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition disrupts the synthesis of deoxythymidylate, a nucleotide required for DNA synthesis. As a result, the compound interferes with cell replication and growth. The molecular targets and pathways involved include the binding of Cycloguanil to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar Compounds
Proguanil: A prodrug that is metabolized into Cycloguanil in the body. It is used as an antimalarial agent.
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy and autoimmune diseases.
Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase .
Uniqueness
Cycloguanil (D6 Nitrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability of the compound and allows for more precise tracking in metabolic studies .
Properties
Molecular Formula |
C11H15ClN6O3 |
|---|---|
Molecular Weight |
320.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine;nitric acid |
InChI |
InChI=1S/C11H14ClN5.HNO3/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;2-1(3)4/h3-6H,1-2H3,(H4,13,14,15,16);(H,2,3,4)/i1D3,2D3; |
InChI Key |
AUXYPSRADKAKOK-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H].[N+](=O)(O)[O-] |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















